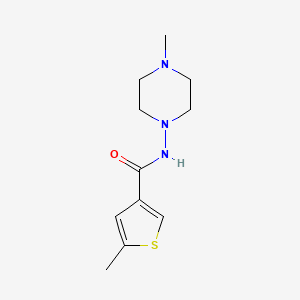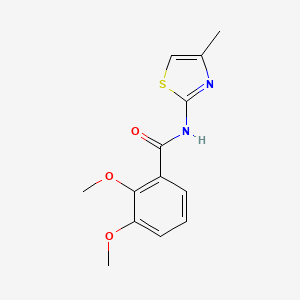![molecular formula C17H21N3O2 B4181258 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as compound 29 and has been the subject of various research studies to understand its synthesis, mechanism of action, and physiological effects.
Mechanism of Action
The mechanism of action of compound 29 is not fully understood. However, it is believed to act as a selective inhibitor of certain enzymes that play a role in the regulation of cellular processes. This inhibition leads to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Compound 29 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function. However, further research is needed to determine the full extent of these effects and their clinical significance.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound 29 in laboratory experiments is its selectivity towards certain enzymes, which allows for the investigation of specific cellular processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that need to be considered.
Future Directions
There are several future directions for research on compound 29. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to determine its clinical efficacy and potential side effects in humans. Finally, investigations into its potential therapeutic applications in other disease areas, such as neurodegenerative diseases, are warranted.
In conclusion, compound 29 is a chemical compound that has shown potential therapeutic applications in various disease areas. Its synthesis, mechanism of action, physiological effects, and limitations have been investigated in various research studies. However, further research is needed to fully understand its potential clinical significance and to develop more efficient synthesis methods.
Scientific Research Applications
Compound 29 has been investigated for its potential therapeutic applications in various research studies. It has been studied for its potential role in the treatment of cancer, cardiovascular diseases, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3-imidazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(19-7-2-9-20-10-8-18-13-20)12-22-16-6-5-14-3-1-4-15(14)11-16/h5-6,8,10-11,13H,1-4,7,9,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZYQLFYHHYOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4181183.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4181190.png)

![methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate](/img/structure/B4181213.png)
![ethyl 5-acetyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4181228.png)
![2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4181234.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4181249.png)

![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)
![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)